molecular formula C16H12N2O2 B12911553 1,1'-(Phenazine-1,7-diyl)diethanone CAS No. 62386-24-7

1,1'-(Phenazine-1,7-diyl)diethanone

Cat. No.: B12911553
CAS No.: 62386-24-7
M. Wt: 264.28 g/mol
InChI Key: SIWZNXGKRRAHOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 1,1’-(Phenazine-1,7-diyl)diethanone, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of phenazine derivatives often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of green solvents and metal-free conditions is preferred to minimize environmental impact .

Chemical Reactions Analysis

1,1’-(Phenazine-1,7-diyl)diethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1’-(Phenazine-1,7-diyl)diethanone involves its ability to act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture. It also serves as a cell signal that regulates patterns of gene expression . The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

1,1’-(Phenazine-1,7-diyl)diethanone can be compared with other phenazine derivatives and similar compounds:

Properties

CAS No.

62386-24-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-(6-acetylphenazin-2-yl)ethanone

InChI

InChI=1S/C16H12N2O2/c1-9(19)11-6-7-13-15(8-11)17-14-5-3-4-12(10(2)20)16(14)18-13/h3-8H,1-2H3

InChI Key

SIWZNXGKRRAHOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)C

Origin of Product

United States

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